molecular formula C11H17N3 B13691650 1-Ethyl-2-(4-pyridyl)piperazine

1-Ethyl-2-(4-pyridyl)piperazine

Cat. No.: B13691650
M. Wt: 191.27 g/mol
InChI Key: LOJSVPBAVSMBIV-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-pyridyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a pyridyl group.

Chemical Reactions Analysis

1-Ethyl-2-(4-pyridyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridyl or ethyl groups can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-pyridyl)piperazine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethyl-2-(4-pyridyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-ethyl-2-pyridin-4-ylpiperazine

InChI

InChI=1S/C11H17N3/c1-2-14-8-7-13-9-11(14)10-3-5-12-6-4-10/h3-6,11,13H,2,7-9H2,1H3

InChI Key

LOJSVPBAVSMBIV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC1C2=CC=NC=C2

Origin of Product

United States

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